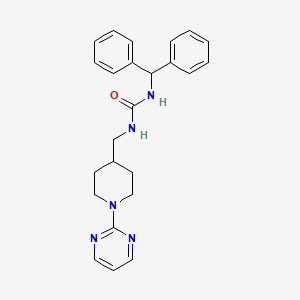

1-Benzhydryl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O/c30-24(27-18-19-12-16-29(17-13-19)23-25-14-7-15-26-23)28-22(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-11,14-15,19,22H,12-13,16-18H2,(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRSBYAYJNBOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzhydryl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, with CAS number 1235335-37-1, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Benzhydryl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is with a molecular weight of 401.5 g/mol. The compound features a benzhydryl group and a pyrimidine-substituted piperidine moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For instance, similar compounds have shown significant cytotoxic effects against human tumor cell lines such as Jurkat (T-cell leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 4.64 ± 0.08 | Cell cycle arrest in sub-G1 phase |

| HeLa | TBD | TBD |

| MCF-7 | TBD | TBD |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of angiogenesis, as evidenced by assays performed on chick chorioallantoic membranes (CAM) which demonstrated reduced blood vessel formation in tumor tissues .

Molecular docking studies suggest that 1-benzhydryl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea interacts effectively with key proteins involved in cancer progression. For example, it shows promising binding affinities with matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and angiogenesis. The docking energy scores indicate strong interactions with MMP-2 and MMP-9, suggesting that this compound may inhibit these enzymes, thereby reducing tumor growth and spread .

Case Studies

A notable study involved the synthesis and evaluation of derivatives similar to 1-benzhydryl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea. These derivatives were tested for their anticancer properties using various assays:

- MTT Assay : Used to assess cell viability across different concentrations.

- Flow Cytometry : Employed for cell cycle analysis to determine the phase at which the compound exerts its effects.

- CAM Assay : Evaluated antiangiogenic potential by observing blood vessel formation.

Results indicated that compounds with structural similarities exhibited significant cytotoxicity and antiangiogenic effects, reinforcing the importance of structural features in determining biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound belongs to a broader class of urea derivatives with piperidine and heteroaromatic substituents. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Comparison of Urea Derivatives

Key Observations:

- Both share a urea linkage and a pyrimidin-2-yl-substituted piperidin-4-yl group.

- The benzhydryl group in the target compound introduces greater steric bulk and lipophilicity compared to the pyridin-3-ylmethyl group in 9WE. This difference may enhance membrane permeability but reduce solubility in aqueous media.

Target vs. Thesis Compounds 30 and 31 (–5) :

- Compound 30 and 31 feature pyrazolo-pyrimidine cores with indolyl and morpholinyl substituents, unlike the target’s simpler urea backbone.

- The piperidin-4-yl urea moiety is common across these compounds, suggesting shared synthetic pathways (e.g., reductive amination and urea formation via van Duzer’s method) .

Patent Derivatives (–3): These compounds focus on 4H-pyrido/pyrazino-pyrimidin-4-one cores, differing fundamentally from the urea-based target. However, substituents like piperazinyl and pyrimidinyl groups highlight a shared interest in modulating target affinity through heterocyclic modifications.

Implications of Substituent Variations

- Pyrimidin-2-yl vs. Pyridin-3-ylmethyl : Pyrimidine’s dual nitrogen atoms may improve hydrogen bonding with targets like kinase ATP-binding pockets, a feature exploited in kinase inhibitors .

- Piperidine Substitutions : Methyl or ethyl groups on piperidine (e.g., in patent compounds) can alter conformational flexibility and target selectivity .

Q & A

Q. What are the standard synthetic routes for 1-Benzhydryl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step organic reactions. A common route begins with the reaction of benzhydryl chloride with 1-(pyrimidin-2-yl)piperidine to form an intermediate, followed by treatment with isocyanate to yield the urea derivative. Key conditions include:

- Solvents: Dichloromethane or toluene under anhydrous conditions .

- Temperature: Controlled heating (e.g., 50–80°C) to prevent side reactions.

- Catalysts: Triethylamine or similar bases to facilitate coupling .

Purification often employs column chromatography or recrystallization. Yield optimization requires strict control of stoichiometry and moisture levels.

Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?

- NMR Spectroscopy: H and C NMR to confirm substitution patterns and urea linkage .

- HPLC: Reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight and detect synthetic byproducts .

Q. What are the known biological targets or mechanisms of action for this compound?

The compound exhibits inhibitory activity against phosphodiesterase 10 (PDE10), a target implicated in neurological disorders and cancer. The urea moiety facilitates hydrogen bonding with catalytic residues, while the benzhydryl group enhances lipophilicity for membrane penetration . Preliminary studies suggest IC values in the low micromolar range, though potency varies with structural analogs .

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy (e.g., IC50_{50}50 variability) be resolved in kinase inhibition assays?

Discrepancies often arise from:

- Assay Conditions: Differences in ATP concentration, pH, or temperature. Standardize using validated protocols (e.g., ADP-Glo™ Kinase Assay).

- Structural Isomerism: Confirm stereochemistry via X-ray crystallography or NOESY NMR .

- Off-Target Effects: Perform counter-screens against related enzymes (e.g., PDE4/5) to rule out cross-reactivity .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound in preclinical studies?

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the urea moiety to enhance solubility .

- Formulation Optimization: Use co-solvents like PEG-400 or cyclodextrin complexes to improve bioavailability .

- Metabolic Stability: Assess cytochrome P450 interactions using liver microsomes; modify the pyrimidine ring to reduce oxidation .

Q. How does the substitution pattern on the pyrimidine ring influence binding affinity and selectivity?

Structure-activity relationship (SAR) studies reveal:

- 2-Pyrimidinyl Substitution: Critical for PDE10 inhibition; replacing it with pyrazinyl or quinolinyl groups reduces potency by 10-fold .

- Methylation at C4: Enhances selectivity over PDE4 by sterically blocking non-target binding pockets .

Computational docking (e.g., AutoDock Vina) can predict optimal substituents for further synthesis .

Q. What methodologies are suitable for elucidating this compound's mechanism in complex biological systems (e.g., cancer cell lines)?

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein stability shifts post-treatment .

- CRISPR-Cas9 Knockout: Validate PDE10 dependency by comparing efficacy in wild-type vs. PDE10-knockout cells .

- Metabolomic Profiling: LC-MS/MS to track downstream effects on cAMP/cGMP levels .

Methodological Guidance for Data Interpretation

Q. How should researchers address solubility challenges during in vitro assays?

- Solvent Systems: Use DMSO stocks (<0.1% final concentration) to prevent cellular toxicity .

- Dynamic Light Scattering (DLS): Monitor aggregation in aqueous buffers; add surfactants (e.g., Tween-20) if needed .

Q. What are best practices for validating target specificity in animal models?

- Pharmacodynamic Markers: Measure PDE10 activity in brain or tumor tissues via ELISA .

- Imaging Techniques: PET tracers (e.g., C-labeled analogs) to assess biodistribution .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 45–60% (optimized) | |

| PDE10 IC | 2.3 µM (SD ± 0.5) | |

| LogP (Predicted) | 3.8 (Schrödinger QikProp) | |

| Aqueous Solubility | <10 µM (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.